

# Application Notes: Use of Ibiglustat Succinate in iPSC-Derived Neuron Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ibiglustat succinate*

Cat. No.: *B12419537*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Modeling Neuronopathic Lysosomal Storage Disorders

Induced pluripotent stem cells (iPSCs) derived from patients with genetic disorders offer a powerful platform for studying disease mechanisms and testing therapeutic candidates in a physiologically relevant context. This is particularly valuable for neuronopathic lysosomal storage disorders (LSDs), such as Gaucher disease (GD), where obtaining primary patient neurons for research is not feasible.[\[1\]](#)

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme  $\beta$ -glucocerebrosidase (GCase).[\[2\]](#) A deficiency in GCase activity leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes.[\[2\]](#) In the neuronopathic forms of GD (Types 2 and 3), this accumulation in the central nervous system (CNS) leads to progressive and severe neurodegeneration.[\[2\]](#) Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease (PD), linking the accumulation of these glycosphingolipids to the aggregation of proteins like  $\alpha$ -synuclein.[\[1\]](#)

iPSC-derived neuron models from GD patients successfully replicate key disease phenotypes, including reduced GCase activity and the pathological accumulation of GlcCer, making them an ideal system for evaluating novel therapeutics.

## Principle: Substrate Reduction Therapy with Ibiglustat Succinate

Substrate Reduction Therapy (SRT) is a therapeutic strategy that aims to restore the metabolic balance in LSDs by decreasing the rate of synthesis of the accumulating substrate. By slowing the influx of the substrate into the lysosome, the residual enzymatic activity of the cell can more effectively clear what has already accumulated.

**Ibiglustat succinate** (also known as Venglustat) is a potent, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the synthesis of most glucosphingolipids, including GlcCer. By inhibiting GCS, Ibiglustat effectively reduces the production of GlcCer, thereby lowering the substrate burden on the deficient GCase enzyme. Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of diseases like Gaucher disease.

## Mechanism of Action of Ibiglustat Succinate

Ibiglustat acts directly on Glucosylceramide Synthase (GCS), the enzyme responsible for transferring a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. In Gaucher disease, the subsequent breakdown of GlcCer to ceramide and glucose by the GCase enzyme is impaired. Ibiglustat intervention reduces the overall amount of GlcCer synthesized, alleviating its downstream pathological accumulation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Applications of iPSC-derived models of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compounds that reverse the disease phenotype in Type 2 Gaucher disease patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Use of Ibiglustat Succinate in iPSC-Derived Neuron Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419537#use-of-ibiglustat-succinate-in-ipsc-derived-neuron-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)